(Z)-Octadec-9-enylammonium acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
10460-00-1 |
|---|---|
Molecular Formula |
C20H41NO2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
[(Z)-octadec-9-enyl]azanium;acetate |
InChI |
InChI=1S/C18H37N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h9-10H,2-8,11-19H2,1H3;1H3,(H,3,4)/b10-9-; |
InChI Key |
NLGOTHQMVKZTBP-KVVVOXFISA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCN.CC(=O)O |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC[NH3+].CC(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[NH3+].CC(=O)[O-] |
Other CAS No. |
10460-00-1 |
Synonyms |
1-octadeceneamine hydrofluoride 9-octadecen-1-amine AmF 355 amine fluoride 335 n-cis-9-octadecenylamine oleamine oleoylamine oleylamine oleylamine acetate oleylamine acetate, (Z)-isomer oleylamine hydrochloride, (Z)-isomer oleylamine hydrofluoride oleylamine hydrofluoride, (Z)-isomer oleylamine phosphate (1:1) oleylamine phosphate (1:1), (Z)-isomer oleylamine, (E)-isomer oleylamine, (Z)-isome |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Z Octadec 9 Enylammonium Acetate
Advanced Synthetic Routes for the Precisely Controlled Formation of (Z)-Octadec-9-enylammonium Acetate (B1210297)
The formation of (Z)-Octadec-9-enylammonium acetate itself is a straightforward acid-base reaction. The primary challenge and area of significant research lie in the stereoselective synthesis of its precursor, (Z)-Octadec-9-enylamine (oleylamine).
Stereoselective Synthesis Strategies for the (Z)-Configuration
The Wittig reaction stands as a cornerstone in organic synthesis for the creation of alkenes with a high degree of stereochemical control. lumenlearning.comlibretexts.org This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene and triphenylphosphine (B44618) oxide. lumenlearning.comlibretexts.org For the synthesis of Z-alkenes, unstabilized ylides are typically employed, as they predominantly yield the cis-isomer. libretexts.orgorganic-chemistry.org
In the context of synthesizing the oleylamine (B85491) precursor, the Wittig reaction would involve the reaction of a suitable nine-carbon aldehyde with a nine-carbon phosphonium (B103445) ylide. The general mechanism proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the desired Z-alkene and triphenylphosphine oxide. organic-chemistry.org The formation of the thermodynamically less stable Z-isomer is favored under kinetic control with non-stabilized ylides. libretexts.org
Several factors can influence the stereoselectivity of the Wittig reaction. The choice of solvent and the nature of the base used to generate the ylide are crucial. organic-chemistry.org For instance, performing the reaction in specific solvents like dimethylformamide in the presence of lithium or sodium iodide can enhance the formation of the Z-isomer. wikipedia.org
Beyond the classic Wittig reaction, other methods for stereoselective Z-alkene synthesis exist, such as the Julia olefination, which can also be adapted to produce Z-alkenyl halides as precursors. nih.gov Recent advancements have also explored novel methods like the Wittig/B–H insertion reaction for synthesizing thermodynamically unstable trisubstituted Z-alkenes, which could potentially be adapted for similar precursors. nih.gov
A common industrial method for producing oleylamine involves the hydrogenation of (Z)-9-octadecenenitrile. wikipedia.orgnih.gov This process typically utilizes a Raney nickel catalyst in the presence of ammonia (B1221849). wikipedia.org While effective, controlling the stereochemistry to exclusively retain the Z-configuration requires careful optimization of reaction conditions.
Optimization of Reaction Parameters and Yield for Oleylammonium Acetate Production
The synthesis of oleylammonium acetate is contingent on the efficient production of high-purity oleylamine. Optimizing the synthesis of oleylamine involves several key parameters. In the Wittig reaction, the stoichiometry of the reactants, reaction temperature, and choice of base are critical for maximizing yield and stereoselectivity. libretexts.orgorganic-chemistry.org Similarly, for the hydrogenation of oleylnitrile, catalyst selection, hydrogen pressure, temperature, and reaction time are pivotal. wikipedia.org
The final step, the formation of the acetate salt, is generally a high-yield reaction. It involves the simple mixing of oleylamine and acetic acid, often in a suitable solvent, followed by removal of the solvent. The reaction is an exothermic acid-base neutralization.
| Parameter | Influence on Oleylamine Synthesis (Wittig Reaction) | Influence on Oleylamine Synthesis (Nitrile Hydrogenation) |
| Reactant Stoichiometry | Affects yield and can influence side reactions. | Molar ratio of nitrile to hydrogen and catalyst loading impacts conversion. |
| Temperature | Can affect the rate of reaction and the Z/E selectivity. | Influences reaction rate and potential for side reactions or isomerization. |
| Solvent | Can impact the solubility of reactants and the stereochemical outcome. wikipedia.org | Affects the solubility of reactants and catalyst activity. |
| Catalyst | Not directly applicable, but the choice of base is critical. organic-chemistry.org | Catalyst type (e.g., Raney nickel) and activity are crucial for yield and selectivity. wikipedia.org |
| Reaction Time | Sufficient time is needed for completion, but prolonged times can lead to side products. | Affects the degree of conversion. |
Functionalization and Structural Modification of the this compound Scaffold
The oleylammonium acetate scaffold, primarily through its oleylamine precursor, offers multiple sites for functionalization and structural modification, leading to a diverse range of analogs and derivatives with tailored properties.
Synthesis of Novel Analogs and Derivatives
The primary amine group of oleylamine is a versatile functional handle for a wide array of chemical transformations. It can readily undergo reactions such as acylation to form amides, alkylation to form secondary and tertiary amines, and reaction with isocyanates to form ureas. For instance, the synthesis of 9(Z)-octadecenamide (oleamide) from oleylamine is a well-established process. nih.gov
Furthermore, the double bond within the oleyl chain provides another site for modification. Reactions such as epoxidation, dihydroxylation, and polymerization can be employed to introduce new functionalities and create novel molecular architectures. The synthesis of oleanolic acid derivatives, for example, often involves modifications at various positions of a complex scaffold, demonstrating the potential for creating diverse structures from natural product-like precursors. nih.govnih.gov
Ligand Exchange Mechanisms and Surface Modification in Nanomaterial Systems
This compound, and more commonly its precursor oleylamine, are extensively used as capping agents and surfactants in the synthesis of nanoparticles. mdpi.comrsc.org The amine group of oleylamine coordinates to the surface of metal or metal oxide nanoparticles, providing a stabilizing layer that prevents aggregation and controls particle size and shape. mdpi.comresearchgate.net
The interaction between oleylamine and the nanoparticle surface can be complex. In some cases, both the amine group and the alkene group can interact with the nanoparticle surface, influencing the stabilization of different crystal facets. rsc.org
Ligand exchange is a critical process for tailoring the surface properties of these nanoparticles for specific applications. researchgate.netmdpi.com The native oleylamine ligands can be replaced by other molecules with different functionalities. This process is often driven by mass action, where a high concentration of the incoming ligand displaces the original capping agent. nih.gov
The mechanism of ligand exchange can be associative, where the incoming ligand binds to the nanoparticle surface before the original ligand detaches. nih.gov The efficiency of ligand exchange can be influenced by several factors, including the binding affinity of the incoming ligand, the solvent, and temperature. For example, oleylamine-capped nanoparticles can be made water-soluble by exchanging the oleylamine with hydrophilic ligands. rsc.org This process is crucial for applications in biological systems. mdpi.com
| Nanoparticle System | Original Ligand | Incoming Ligand | Purpose of Exchange |
| Ag-Cu Nanoparticles | Oleylamine | Tetramethylammonium hydroxide (B78521) (TMAH) | To create a low-temperature-sinterable nanoink for printed electronics. nih.govkaist.ac.kr |
| Gold Nanoparticles | Oleylamine | Thiol-containing molecules | To introduce specific functionalities or improve stability in different media. rsc.org |
| Metal Oxide Nanocrystals | Oleate (B1233923)/Oleylamine | Hydroxide ions (from KOH) | To render the nanocrystals water-soluble and create conductive films. nih.gov |
| Graphene Oxide Quantum Dots | - | Oleylamine | To passivate epoxide functional groups and study the luminescence mechanism. nih.gov |
The ability to modify the surface of nanoparticles through ligand exchange with derivatives of this compound or by replacing the oleylamine itself opens up a vast landscape for the design of advanced materials with tailored optical, electronic, and catalytic properties. rsc.orgmdpi.com
Fundamental Chemical Investigations and Interfacial Phenomena
Advanced Spectroscopic and Structural Elucidation Methodologies for (Z)-Octadec-9-enylammonium Acetate (B1210297)
Spectroscopic techniques are fundamental to elucidating the structure, conformation, and interactions of (Z)-Octadec-9-enylammonium acetate. By analyzing the behavior of its individual ions, a detailed picture of the compound's characteristics can be formed.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure and studying the dynamics of this compound in solution. The NMR spectrum of the salt is a superposition of the signals from the (Z)-Octadec-9-enylammonium cation and the acetate anion.
The ¹H NMR spectrum of the (Z)-Octadec-9-enylammonium cation is characterized by several key signals. The protons on the cis-double bond (–CH=CH–) typically appear as a multiplet in the region of 5.3-5.4 ppm. researchgate.netchemicalbook.com The terminal methyl group (–CH₃) of the alkyl chain gives a triplet at approximately 0.88 ppm. chemicalbook.com The methylene (B1212753) group adjacent to the ammonium (B1175870) head group (–CH₂–NH₃⁺) is deshielded due to the positive charge and is expected to resonate around 3.0-3.3 ppm. The protons of the ammonium group itself (–NH₃⁺) would appear as a broad signal, the chemical shift of which is highly dependent on the solvent, concentration, and temperature. The remaining methylene protons of the long alkyl chain produce a complex series of overlapping multiplets between 1.2 and 2.1 ppm. researchgate.netchemicalbook.com
The acetate anion (CH₃COO⁻) in the ¹H NMR spectrum shows a sharp singlet for its three equivalent methyl protons. The chemical shift of this singlet is sensitive to the solvent and the nature of the cation, but typically appears in the range of 1.9-2.1 ppm. wikipedia.org
The ¹³C NMR spectrum provides further structural detail. For the oleylammonium cation, the carbons of the double bond are found around 130 ppm. researchgate.netchemicalbook.com The carbon atom attached to the nitrogen (–CH₂–NH₃⁺) is typically observed in the range of 40-45 ppm. The terminal methyl carbon resonates at approximately 14 ppm, and the other aliphatic carbons appear in the 22-34 ppm range. chemicalbook.com The methyl carbon of the acetate anion gives a signal around 21-24 ppm, while the carboxylate carbon appears significantly downfield, typically above 170 ppm.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| (Z)-Octadec-9-enylammonium Cation | ||
| Terminal -CH₃ | ~0.88 (triplet) | ~14 |
| -(CH₂)n- (bulk chain) | ~1.2-1.4 (multiplet) | ~22-32 |
| -CH₂-CH=CH- | ~2.0 (multiplet) | ~27 |
| -CH₂-NH₃⁺ | ~3.0-3.3 (multiplet) | ~40-45 |
| -CH=CH- | ~5.3-5.4 (multiplet) | ~130 |
| -NH₃⁺ | Variable, broad | - |
| Acetate Anion | ||
| -CH₃ | ~1.9-2.1 (singlet) | ~21-24 |
| -COO⁻ | - | >170 |
Note: Predicted chemical shifts are based on data for oleylamine (B85491) and acetate in various environments and may vary depending on solvent and experimental conditions.
Interaction analysis using techniques like 2D NMR (e.g., NOESY) could reveal through-space interactions between the oleylammonium and acetate ions, providing insights into ion pairing and the formation of aggregates or micelles in solution.
Mass spectrometry (MS) is used to determine the molecular weight and elucidate the structure of this compound through its fragmentation patterns. In a typical mass spectrum of the salt, one would expect to observe the intact oleylammonium cation and potentially clusters of the cation and anion, depending on the ionization technique used.
The oleylammonium cation (C₁₈H₃₈N⁺, molecular weight ~268.5 g/mol ) would be readily detected. The fragmentation of long-chain aliphatic amines and their corresponding ammonium ions in electron ionization (EI) or collision-induced dissociation (CID) is well-characterized. libretexts.orgmiamioh.edu The primary fragmentation pathway is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org For the oleylammonium cation, this is less likely to be the dominant pathway as it is a primary amine. Instead, fragmentation is more likely to occur along the alkyl chain.
A common fragmentation pattern for long-chain alkanes involves the loss of successive CₙH₂ₙ+₁ fragments, leading to a series of peaks separated by 14 Da (the mass of a CH₂ group). libretexts.org The presence of the double bond in the oleyl chain introduces specific fragmentation pathways, often leading to cleavage at the allylic positions, which can help to locate the double bond.
The acetate anion (CH₃COO⁻, molecular weight 59.0 g/mol ) can be observed in negative ion mode. It can lose a methyl radical to form CO₂⁻ (m/z 44) or undergo decarboxylation to form the methyl anion (CH₃⁻, m/z 15), although the latter is less common.
High-resolution mass spectrometry would be crucial to distinguish this compound from other compounds with the same nominal mass and to confirm its elemental composition.
| Ion/Fragment | Expected m/z | Description |
| Positive Ion Mode | ||
| [C₁₈H₃₅NH₃]⁺ | ~268.5 | Oleylammonium cation (molecular ion) |
| [CₙH₂ₙ]⁺, [CₙH₂ₙ₊₁]⁺ | Various | Fragments from the alkyl chain |
| Negative Ion Mode | ||
| [CH₃COO]⁻ | 59.0 | Acetate anion |
| [CO₂]⁻ | 44.0 | Loss of a methyl radical from acetate |
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within this compound.
The IR spectrum is expected to show characteristic absorption bands for the different parts of the molecule. researchgate.netresearchgate.net The N-H stretching vibrations of the primary ammonium group (–NH₃⁺) appear as a broad band in the region of 3000-3300 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups of the long alkyl chain are observed between 2850 and 3000 cm⁻¹. researchgate.net A key feature for the (Z)-isomer is the C-H stretching of the cis-double bond, which typically appears as a weak band around 3005 cm⁻¹. acs.org The C=C stretching vibration is expected around 1656 cm⁻¹. acs.org For the acetate anion, the most prominent bands are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which appear at approximately 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively.
Raman spectroscopy provides complementary information. While the N-H and O-H related vibrations are often weak in Raman spectra, the C-C and C=C stretching vibrations are typically strong. acs.orgresearchgate.net The C=C stretching vibration of the oleyl chain at ~1656 cm⁻¹ would be a prominent feature. acs.org The symmetric C-H stretching of the alkyl chain around 2850 cm⁻¹ is also expected to be a strong band. Raman spectroscopy is particularly useful for studying the conformational order of the alkyl chains in solid samples or in organized assemblies like micelles or bilayers.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| -NH₃⁺ | N-H stretch | 3000-3300 (broad) | Weak |
| Alkyl CH₂, CH₃ | C-H stretch | 2850-3000 | 2850-3000 (strong) |
| =C-H (cis) | C-H stretch | ~3005 | ~3005 |
| C=C (cis) | C=C stretch | ~1656 | ~1656 (strong) |
| -COO⁻ | Asymmetric stretch | 1550-1610 (strong) | Weak |
| -COO⁻ | Symmetric stretch | 1400-1450 (strong) | ~1410 |
| Alkyl CH₂ | Scissoring | ~1465 | ~1440 |
Theoretical and Computational Chemistry Studies of this compound
Theoretical and computational methods provide a molecular-level understanding of the structure, dynamics, and reactivity of this compound that can be difficult to obtain through experimental methods alone.
Molecular dynamics (MD) simulations can be employed to model the behavior of this compound in various environments, such as in aqueous solution or at interfaces (e.g., air-water or a solid surface). rsc.orgmdpi.com
In aqueous solution , MD simulations would likely show that at low concentrations, the salt exists as solvated, dissociated ions. As the concentration increases, the amphiphilic nature of the oleylammonium cation would drive the formation of micelles. In these aggregates, the hydrophobic oleyl chains would form a core to minimize contact with water, while the hydrophilic ammonium headgroups would be exposed to the aqueous environment, interacting with water molecules and acetate anions.
At an air-water interface , simulations would predict that the oleylammonium cations would orient themselves with their hydrophobic tails pointing towards the air and their charged ammonium heads in the water. The acetate anions would be located in the aqueous phase near the ammonium headgroups. This self-assembly at interfaces is a key characteristic of surfactants.
MD simulations can provide quantitative data on:
Micelle formation and structure: Critical micelle concentration (CMC), micelle size and shape, and the conformation of the alkyl chains within the micelle core.
Interfacial properties: Surface tension, orientation of the molecules at the interface, and the structure of the electrical double layer. rsc.org
Ion pairing: The simulations can quantify the extent of direct contact versus solvent-separated ion pairing between the oleylammonium and acetate ions.
Force fields used for such simulations would need to accurately represent the long-range electrostatic interactions, van der Waals forces, and the specific interactions of the ammonium and acetate groups with water.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed insights into the electronic structure, preferred conformations, and reactivity of the this compound ion pair. nih.govresearchgate.netacs.org
Electronic Structure: These calculations can map the electron density distribution, identifying the locations of positive and negative charge. For the oleylammonium cation, the positive charge is primarily localized on the -NH₃⁺ group. For the acetate anion, the negative charge is delocalized over the two oxygen atoms of the carboxylate group. The electrostatic potential map would clearly visualize the electrophilic and nucleophilic sites of the ion pair.
Reactivity: Quantum chemical calculations can be used to predict the reactivity of the compound. For example, the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can indicate the susceptibility to electron donation and acceptance, respectively. The calculations can also model reaction pathways, such as the proton transfer between the ammonium cation and the acetate anion.
Conformation: The long and flexible oleyl chain can adopt numerous conformations. Quantum chemical calculations can determine the relative energies of different conformers (e.g., gauche vs. anti conformations around the C-C bonds) and identify the most stable three-dimensional structure of the oleylammonium cation. The calculations can also model the geometry of the hydrogen bonds formed between the ammonium group and the acetate anion in the ion pair.
These computational studies, when benchmarked against experimental spectroscopic data, provide a powerful approach to fully characterizing the chemical and physical properties of this compound.
Modeling of Self-Assembly and Aggregation Phenomena
The self-assembly of amphiphilic molecules like this compound, which possesses a long hydrocarbon tail and a polar headgroup, is expected to be driven by the hydrophobic effect in aqueous solutions. In such environments, these molecules would likely aggregate to form micelles or other supramolecular structures to minimize the unfavorable contact between the hydrocarbon tails and water. In non-polar organic solvents, reverse micelles might form. Computational modeling, using techniques such as molecular dynamics (MD) simulations and dissipative particle dynamics (DPD), are powerful tools to simulate these aggregation processes. These models could predict the critical micelle concentration (CMC), aggregate morphology (spherical, cylindrical, lamellar), and the thermodynamics of self-assembly. However, specific force field parameters and simulation results for this compound are not available.
Interfacial and Colloidal Chemistry of this compound Systems
Electrokinetic (Zeta) Potential Studies and Surface Charge Characteristics in Solution Environments
The ammonium headgroup of this compound would be protonated in acidic to neutral aqueous solutions, imparting a positive surface charge to its aggregates or adsorbed layers. The zeta potential, a measure of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion, would therefore be positive. The magnitude of the zeta potential would be highly dependent on the pH and ionic strength of the solution. Generally, a zeta potential more positive than +30 mV would indicate good colloidal stability. The acetate counter-ion would be present in the electrical double layer surrounding the positively charged aggregates. Without experimental data, specific values of zeta potential as a function of pH or electrolyte concentration for this compound remain speculative.
Mechanisms of Colloidal Stabilization and Dispersion in Diverse Solvent Media
In aqueous media, the colloidal stabilization of this compound dispersions would primarily be achieved through electrostatic repulsion due to the positive surface charge. The like charges on the surfaces of the aggregates would prevent them from approaching each other closely and coalescing. In non-polar solvents, stabilization would likely occur via steric hindrance from the solvated hydrocarbon tails. The choice of solvent would be critical; polar protic solvents would solvate the ionic headgroup, while non-polar solvents would interact favorably with the long alkyl chain.
Adsorption, Desorption, and Interaction Kinetics at Solid-Liquid and Liquid-Liquid Interfaces
As a cationic surfactant, this compound would be expected to adsorb onto negatively charged solid surfaces (e.g., silica (B1680970), clays) from aqueous solutions, driven by electrostatic attraction. At a liquid-liquid interface, such as an oil-water interface, it would orient with its polar headgroup in the aqueous phase and its non-polar tail in the oil phase, leading to a reduction in interfacial tension. The kinetics of adsorption and desorption could be studied using techniques like quartz crystal microbalance (QCM) or surface plasmon resonance (SPR), which would provide data on the rate of adsorption, the amount of adsorbed material, and the nature of the adsorbed layer. However, no such kinetic data for this specific compound is currently available.
Due to the absence of specific experimental research and data tables for this compound in the scientific literature, a more detailed and quantitative analysis as per the user's request is not possible.
Advanced Research Applications in Materials Science and Engineering
The Critical Role of (Z)-Octadec-9-enylammonium Acetate (B1210297) in Metal Halide Perovskite Nanocrystal Synthesis and Engineering
(Z)-Octadec-9-enylammonium acetate, often formed in-situ from the reaction of oleylamine (B85491) and a suitable acid, is a key surface-capping ligand in the synthesis of metal halide perovskite nanocrystals. Its presence is crucial for controlling the crystallization process and for enhancing the stability and optoelectronic properties of the resulting nanocrystals.
Ligand Functionality and Surface Passivation Strategies in Perovskite Nanocrystals
In the synthesis of cesium lead halide perovskite nanocrystals (CsPbX₃, where X = Cl, Br, I), a combination of oleylamine and oleic acid is commonly used to stabilize the nanocrystals. mdpi.com The acid-base reaction between oleylamine and oleic acid results in the formation of oleylammonium oleate (B1233923), which acts as a capping agent. Similarly, this compound provides the oleylammonium cation ((Z)-Octadec-9-enylammonium), which plays a crucial role in surface passivation.
Influence on Morphological Dimensionality, Size Control, and Crystallization Pathways
The concentration and ratio of oleylamine and the acid used to form the ammonium (B1175870) salt are critical factors that influence the morphology, size, and dimensionality of the resulting perovskite nanocrystals. mdpi.com By controlling the amount of this compound present during synthesis, it is possible to direct the growth of the nanocrystals.
For instance, varying the ratio of oleic acid to oleylamine has been shown to produce CsPbBr₃ nanocrystals with different morphologies, including nanocubes, nanowires, and nanoplates. mdpi.com Oleylammonium-rich conditions have been found to promote anisotropic growth, leading to the formation of lower-dimensional structures. nih.gov This is attributed to the competition between the oleylammonium cations and cesium ions for binding sites on the nanocrystal surface, which can influence the relative growth rates of different crystal facets. nih.gov
The control over the crystallization pathway is crucial for tuning the properties of the perovskite nanocrystals. For example, the formation of two-dimensional (2D) or quasi-2D perovskites can be achieved by using bulkier alkylammonium cations that act as barriers, confining the perovskite structure. While (Z)-Octadec-9-enylammonium is a long-chain cation, its role is primarily as a surface ligand in the synthesis of three-dimensional (3D) perovskite nanocrystals, where it helps to control their size and shape.
| Ligand System | Nanocrystal Morphology | Key Findings |
| Oleic Acid / Oleylamine | Nanocubes, Nanowires, Nanoplates | The ratio of oleic acid to oleylamine is a critical parameter for controlling the morphology of CsPbBr₃ nanocrystals. mdpi.com |
| Oleylammonium-rich | Anisotropic growth | Promotes the formation of lower-dimensional structures through competition with Cs⁺ ions. nih.gov |
| This compound | Controlled size and shape | Acts as a surface ligand to control the growth and final dimensions of 3D perovskite nanocrystals. |
Impact on the Stability and Optoelectronic Properties of Perovskite Materials
The use of this compound as a capping ligand has a significant positive impact on the stability and optoelectronic properties of perovskite nanocrystals. The passivation of surface defects, as discussed earlier, directly leads to an enhancement of the photoluminescence quantum yield (PLQY) and can increase the lifetime of the photogenerated charge carriers. mdpi.comuco.es
The long, hydrophobic (Z)-octadec-9-enyl chains of the ligand provide a protective layer around the nanocrystals, which enhances their colloidal stability and protects them from environmental factors such as moisture and oxygen, which are known to degrade perovskite materials. This improved stability is crucial for the practical application of perovskite nanocrystals in devices such as LEDs and solar cells.
Furthermore, the electronic properties of quasi-2D perovskites, which incorporate large alkylammonium cations, have been studied, showing a trade-off between absorption efficiency and stability. rsc.orgrsc.org While this compound is primarily used for 3D nanocrystals, the principles of how large organic cations affect the electronic structure and stability are relevant. The presence of the organic ligand at the surface can influence the band alignment and charge injection properties at the interface between the perovskite and other layers in a device.
| Property | Impact of this compound |
| Photoluminescence Quantum Yield (PLQY) | Enhanced due to passivation of surface trap states. mdpi.com |
| Stability | Increased colloidal and environmental stability due to the hydrophobic alkyl chains. |
| Carrier Lifetime | Potentially increased by reducing non-radiative recombination pathways. uco.es |
Facilitation of Anion Exchange and Phase Transformation Processes in Perovskite Systems
Anion exchange is a powerful post-synthetic tool to tune the chemical composition and, consequently, the optical properties of perovskite nanocrystals. nih.gov The dynamic nature of the ionic bonds in perovskites allows for the exchange of halide anions (e.g., replacing Br⁻ with I⁻ or Cl⁻) when exposed to a source of different halides. The ligand shell, which includes this compound, plays a role in mediating this process.
The oleylammonium cations on the surface can influence the kinetics of anion exchange. nsf.gov The accessibility of the nanocrystal surface to the new halide source can be modulated by the density and conformation of the ligand shell. While the primary role of the ligand is to provide stability, it can also be temporarily displaced to allow for the exchange process to occur.
Furthermore, the presence of certain ligands can influence phase transformations in perovskite materials. For instance, an excess of oleylamine has been shown to induce the transformation of CsPbBr₃ nanocrystals into the non-luminescent Cs₄PbBr₆ phase. nih.gov Therefore, the careful control of the concentration of this compound and its constituent ions is essential to maintain the desired perovskite phase and its optoelectronic properties.
Contributions to Metal-Organic Framework (MOF) Nanocrystal Design and Functionality
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The performance of MOFs in many of these applications can be enhanced by reducing their crystal size to the nanoscale. This compound, or the combination of its precursors, plays a role in the stabilization and dispersion of MOF nanocrystals.
Steric Stabilization and Dispersibility of MOF Nanocrystals
A significant challenge in working with MOF nanocrystals is preventing their aggregation in solution. This is where steric stabilization by long-chain ligands becomes crucial. In a notable example, acetate-capped UiO-66 nanocrystals, a type of zirconium-based MOF, were successfully dispersed in nonpolar solvents like toluene (B28343) by treating them with a mixture of oleic acid and oleylamine. rsc.orgrsc.orgresearchgate.netresearchgate.netrsc.orgchemrxiv.org
The oleylamine and oleic acid molecules adsorb to the surface of the UiO-66 nanocrystals. The polar headgroups (ammonium and carboxylate) anchor to the MOF surface, while the long, nonpolar oleyl chains extend into the solvent. This creates a repulsive barrier between the nanocrystals, preventing them from agglomerating and leading to stable colloidal dispersions. rsc.orgrsc.orgresearchgate.netresearchgate.netrsc.orgchemrxiv.org This principle is directly applicable to the use of pre-formed this compound as a stabilizing agent.
The ability to achieve stable dispersions of MOF nanocrystals in various solvents is critical for their processing and integration into thin films, membranes, and composite materials, thereby expanding their potential applications.
| MOF Nanocrystal | Stabilizing Agent | Solvent | Outcome |
| Acetate-capped UiO-66 | Oleic acid and Oleylamine | Toluene | Stable colloidal dispersion. rsc.orgrsc.orgresearchgate.netresearchgate.netrsc.orgchemrxiv.org |
Modulation of Gas Adsorption Capacities in Surface-Functionalized MOFs
The surface functionalization of Metal-Organic Frameworks (MOFs) with this compound, or its free amine form, oleylamine, presents a strategic approach to tailor their surface properties and, consequently, their gas adsorption behavior. The primary mechanism involves the grafting of the long alkyl chains onto the MOF surface, which can significantly alter the host-guest interactions that govern gas uptake.
Research has demonstrated that oleylamine can be employed in a post-synthetic modification strategy to decorate the surface of MOFs. sci-hub.se The amine functional group of oleylamine exhibits a strong affinity for the metal nodes within the MOF structure, leading to the formation of a dense, hydrophobic aliphatic layer on the exterior of the MOF crystals. sci-hub.se This hydrophobic sheath acts as a protective barrier, preventing the ingress of water molecules while allowing smaller gas molecules to pass through. This is particularly crucial for enhancing the stability of MOFs in humid environments and improving the selectivity of gas adsorption, for instance, in the separation of CO₂ from wet gas streams. sci-hub.senih.govacs.org
A key outcome of this surface modification is the enhanced CO₂/H₂O selectivity. nih.govacs.org While the intrinsic CO₂ sorption capacity of the MOF may not be adversely impacted, the hydrophobic layer effectively excludes water vapor, a common interference in industrial gas separation processes. acs.org This strategic functionalization paves the way for the development of more robust and practical MOF-based sensors and separation systems. nih.gov
In addition to surface modification, oleylamine has been utilized during the synthesis of MOF nanocrystals. In the synthesis of ultra-small copper(II) carboxylate-based MOFs, oleylamine can partially displace oleate ligands from the copper(II) precursor. rsc.org This modulation of the precursor coordination environment provides steric hindrance that controls the growth of the MOF nanocrystals, enabling the production of uniform, sub-10 nm particles. rsc.org The ability to control crystal size at the nanoscale is critical for applications where high surface area and specific pore architectures are paramount.
| MOF System | Modifier | Application | Observed Effect |
| Co/ZIF-8 | Oleylamine | Gas Sensing | Enhanced stability in humid conditions and improved CO₂/H₂O selectivity. nih.govacs.org |
| Cu₃(BTC)₂ | Oleylamine | Nanocrystal Synthesis | Control of nanocrystal size to under 10 nm through steric hindrance. rsc.org |
Exploration in Other Functional Material Systems
Beyond MOFs, this compound and its related amine form are instrumental in the synthesis of a wide array of other functional materials, primarily acting as a surfactant or a templating agent.
Role as a Surfactant or Emulsifying Agent in Controlled Material Synthesis
This compound's amphiphilic nature makes it an excellent surfactant and emulsifying agent in the colloidal synthesis of nanoparticles. In these processes, the compound adsorbs onto the surface of nascent nanocrystals, preventing their aggregation and controlling their growth, size, and shape. The long oleyl tail provides a steric barrier, ensuring the formation of monodisperse and colloidally stable nanoparticles.
The combination of oleylamine and oleic acid is a widely used surfactant system in the synthesis of high-quality inorganic nanocrystals. researchgate.net The two molecules can form an acid-base complex that acts as a binary capping agent. sci-hub.se This synergistic effect is crucial in tuning the surface and volume properties of the resulting nanoparticles, which has implications for their magnetic, optical, and catalytic performance. researchgate.net For instance, in the synthesis of iron-based magnetic nanoparticles, the use of oleylamine, alone or in a mixture, has been shown to result in higher saturation magnetization compared to using oleic acid alone. researchgate.net
Furthermore, oleylamine can also function as a solvent and a mild reducing agent at elevated temperatures, adding to its versatility in nanoparticle synthesis. researchgate.net Its liquid state at room temperature simplifies the post-synthesis washing procedures. researchgate.net The ability to control the morphology of nanoparticles is another significant advantage. For example, in the synthesis of iron-based nanoparticles, spherical shapes were predominantly obtained with oleic acid, while the addition of oleylamine led to a change in shape. researchgate.net
| Nanoparticle System | Surfactant System | Key Role of this compound/Oleylamine |
| Iron-based Magnetic Nanoparticles | Oleic acid and Oleylamine | Shape control, prevention of aggregation, enhancement of magnetic properties. researchgate.net |
| NaYbF₄ Upconversion Nanoparticles | Oleylamine, Oleic acid, and 1-octadecene | Control of particle size (7 to 70 nm) and promotion of phase conversion. |
Utilization as a Templating Agent in Nanostructured Material Fabrication
In the fabrication of mesoporous materials, a templating agent is used to direct the formation of a porous structure, and is subsequently removed to leave behind a network of voids. This compound, through its self-assembly into micelles or other ordered structures in solution, can act as such a template.
Research has shown that plant-derived oleylamine surfactants can be effectively used as porogens (pore-forming agents) for the synthesis of mesoporous silicas. researchgate.net These surfactants can template the formation of mesoporous silica (B1680970) with well-defined wormhole-like or lamellar structures, similar to those achieved with conventional petroleum-based alkyl amine surfactants. researchgate.net This demonstrates the potential of using renewable, bio-derived surfactants in the sustainable synthesis of advanced porous materials.
The templating mechanism often involves the self-assembly of the surfactant molecules into micelles, around which the inorganic precursor (e.g., silica) hydrolyzes and condenses. The size and shape of the resulting pores are dictated by the dimensions of the surfactant micelles. By adjusting reaction conditions, such as solvent polarity, it is possible to tailor the pore size of the final material. researchgate.net The removal of the organic template, typically through calcination or solvent extraction, yields a high-surface-area material with a regular arrangement of pores.
| Material | Templating Agent | Resulting Structure |
| Mesoporous Silica | Oleylamine derivatives | Wormhole-like and lamellar framework structures. researchgate.net |
| Magnetic Mesoporous Silica Nanoparticles | Oleylamine (as co-surfactant) | Core-shell nanoparticles with a mesoporous silica shell. uni-muenchen.demdpi.com |
Biochemical and Environmental Research Perspectives
Biochemical Interactions and Metabolic Pathways Involving (Z)-Octadec-9-enylammonium Acetate (B1210297) and Related Long-Chain Amphiphiles
The unique structure of (Z)-Octadec-9-enylammonium acetate, featuring a long unsaturated hydrocarbon tail (oleyl group) and a charged ammonium (B1175870) head group paired with an acetate counter-ion, dictates its biochemical behavior. This includes its susceptibility to enzymatic action, its ability to self-assemble into structures that mimic biological membranes, and its potential for microbial transformation.
The biotransformation of lipids and fatty acids, which are structurally related to the oleyl portion of this compound, is a well-documented field. Recent advancements have focused on biocatalytic methods for producing fatty amines from renewable resources like vegetable oils and triglycerides. researchgate.netnih.gov One-pot cascade reactions using multiple enzymes have been developed to convert fatty acids into primary fatty amines with high efficiency. rsc.org These enzymatic cascades often involve a carboxylic acid reductase (CAR) to convert the fatty acid to an aldehyde, followed by a transaminase (ω-TA) which completes the transformation to a fatty amine. rsc.orgresearchgate.net Such processes can successfully aminate both saturated and unsaturated fatty acids with carbon chain lengths from C6 to C18. rsc.org
Furthermore, microorganisms are capable of performing a variety of enzymatic transformations on fatty acids, such as hydroxylation. nih.gov Bacteria, yeasts, and fungi can oxidize fatty acids to produce hydroxy fatty acids (HFAs), which have various industrial applications. nih.gov The enzymes involved in these transformations, including those responsible for hydroxylation, have been identified and studied. nih.gov The acetate portion of the molecule can also be subject to enzymatic action, such as phosphorylation by acetate kinase, a process observed in various microorganisms. researchgate.netnih.gov
| Enzyme Class | Transformation | Substrate/Precursor | Product | Reference |
|---|---|---|---|---|
| Lipase | Hydrolysis | Triglycerides/Oils | Fatty Acids | researchgate.netnih.gov |
| Carboxylic Acid Reductase (CAR) | Reduction | Fatty Acids | Fatty Aldehydes | rsc.orgresearchgate.net |
| Transaminase (ω-TA) | Amination | Fatty Aldehydes | Fatty Amines | rsc.orgresearchgate.netacs.org |
| Hydroxylase | Hydroxylation | Fatty Acids | Hydroxy Fatty Acids | nih.gov |
| Acetate Kinase | Phosphorylation | Acetate | Acetyl Phosphate | researchgate.netnih.gov |
Amphiphilic molecules like this compound possess the ability to self-assemble in aqueous environments, forming structures such as micelles and vesicles that can mimic biological membranes. wikipedia.org The cell membrane is primarily a phospholipid bilayer that separates the cell's interior from the external environment. wikipedia.org Single-chain amphiphiles are considered plausible components of primitive cell membranes (protocells) at the origin of life. nih.gov
Research has demonstrated that these single-chain molecules can form stable vesicles under a range of environmental conditions, including variations in temperature, pH, and salinity. nih.gov This stability is crucial for the potential use of these compounds in creating liposomal systems for various applications. The formation of these membrane-like structures is a key area of investigation for understanding prebiotic cellular formation and for developing novel delivery systems. nih.gov
| Parameter | Condition for Stable Vesicle Formation by Single-Chain Amphiphiles | Reference |
|---|---|---|
| Temperature | Up to 65 °C | nih.gov |
| pH Range | 2 to 10 | nih.gov |
| Salt Concentration | High sea salt concentrations (e.g., 150 g/L) | nih.gov |
Microbial biotransformation is a key process by which organic compounds are structurally modified, often leading to a reduction in their toxicity and persistence. medcraveonline.com Microorganisms such as bacteria and fungi employ a wide array of enzymes to carry out these transformations, which include oxidation, reduction, and hydrolysis. medcraveonline.com This metabolic capability allows microbes to adapt to new chemical environments and utilize novel compounds as sources of carbon, nitrogen, and energy. nih.gov
For amphiphilic compounds, microbes can produce their own surfactants, known as biosurfactants, which can increase the bioavailability of hydrophobic substances, making them more accessible for degradation. mdpi.com The degradation of a compound like this compound would likely involve the breakdown of its oleyl tail through fatty acid oxidation pathways and the utilization of the ammonium head group as a nitrogen source. frontiersin.org The biotransformation of related compounds, such as the degradation of melamine (B1676169) by bacterial consortia, demonstrates that microbes can cleave and metabolize nitrogen-containing heterocyclic structures, suggesting that the core structure of many organic molecules can be dismantled through microbial action. nih.govresearchgate.net
| Biotransformation Process | Description | Relevance to Amphiphiles | Reference |
|---|---|---|---|
| Oxidation | Introduction of oxygen atoms or removal of electrons. | Key step in breaking down the hydrocarbon tail (e.g., beta-oxidation). | medcraveonline.comfrontiersin.org |
| Hydrolysis | Cleavage of chemical bonds by the addition of water. | Potential cleavage of ester or amide linkages in related compounds. | medcraveonline.com |
| Deamination | Removal of an amine group. | Metabolism of the ammonium headgroup to release ammonia (B1221849) for use as a nitrogen source. | nih.govresearchgate.net |
Environmental Fate and Transport Mechanisms of this compound
The environmental journey of this compound is governed by its interactions with water, soil, and biota. Its potential for degradation and its tendency to sorb to environmental particles are key determinants of its persistence, mobility, and ultimate fate.
The biodegradation of long-chain amphiphiles is a critical process for their removal from the environment. Studies on related monoalkyl quaternary ammonium surfactants show that their biodegradability is influenced by the length of the alkyl chain; an increase in chain length tends to reduce the rate of biodegradation. nih.gov These compounds can be degraded by bacterioplankton in coastal waters, where they may serve as a substrate for growth. nih.gov
The increased use of quaternary ammonium compounds (QACs), particularly during the SARS-CoV-2 pandemic, has raised concerns about their environmental impact. columbia.edunih.gov These compounds enter the environment primarily through wastewater and can be detected in surface waters and sediments. nih.govmst.dk The degradation of nitrogen-containing organic compounds can proceed through stepwise hydrolytic deamination, as seen with melamine, which is broken down into ammeline, ammelide, and finally cyanuric acid, releasing ammonium in the process. nih.govresearchgate.net A similar pathway could be envisioned for the biodegradation of this compound.
| Factor | Influence on Biodegradation Rate | Reference |
|---|---|---|
| Alkyl Chain Length | Longer chains tend to decrease the rate of degradation for related surfactants. | nih.gov |
| Chemical Structure | Substitution of a benzyl (B1604629) group for a methyl group in related surfactants reduces the biodegradation rate. | nih.gov |
| Microbial Community | Degradation is often carried out by consortia of different microbial species. | nih.govresearchgate.net |
| Bioavailability | Sorption to particles can reduce the availability of the compound to microorganisms. | mdpi.com |
The transport and bioavailability of this compound in the environment are heavily influenced by its sorption to soil, sediment, and sludge. mst.dk As a cationic amphiphile, its positively charged ammonium headgroup is expected to bind strongly to negatively charged surfaces, such as clay minerals and natural organic matter, which are abundant in environmental matrices. The long, hydrophobic oleyl tail further promotes partitioning into the organic fraction of soils and sediments. mdpi.com
This strong sorption behavior is observed in related QACs, which are found in high concentrations in sewage sludge. mst.dk The intercalation of similar long-chain alkylammonium cations into layered materials further demonstrates the powerful interaction between these cationic molecules and surfaces. mdpi.com This sorption reduces the concentration of the compound in the aqueous phase, limiting its mobility but also potentially decreasing its bioavailability for microbial degradation. mdpi.com
| Environmental Matrix | Interaction Mechanism | Expected Outcome | Reference |
|---|---|---|---|
| Clay Minerals | Cation exchange with the positively charged ammonium headgroup. | Strong sorption, reduced mobility. | mdpi.com |
| Soil/Sediment Organic Matter | Hydrophobic partitioning of the long oleyl tail; electrostatic interaction with the headgroup. | High sorption coefficient (Koc), accumulation in organic-rich compartments. | mdpi.commst.dk |
| Water Column | Self-assembly into micelles above a critical concentration. | Affects transport and interaction with other dissolved substances. | researchgate.net |
Environmental Distribution and Potential for Bioconcentration
The environmental fate of this compound is intrinsically linked to the behavior of its constituent ions in the environment: the (Z)-Octadec-9-enylammonium cation, which is the protonated form of oleylamine (B85491), and the acetate anion. In aquatic environments, this salt is expected to dissociate. Acetate is readily biodegradable and not a primary concern for bioaccumulation. Therefore, the environmental distribution and bioconcentration potential are primarily dictated by the properties of oleylamine, a long-chain primary aliphatic amine.
While specific data on the environmental distribution of this compound or oleylamine are limited in publicly accessible literature, its uses as a corrosion inhibitor, emulsifier, and in the synthesis of nanoparticles suggest potential pathways for its release into the environment through industrial wastewater. Upon entering aquatic systems, oleylamine, being a weak base, will exist in equilibrium between its neutral form and its protonated (cationic) form, depending on the pH of the surrounding water. As a cationic surfactant, it is expected to sorb to suspended solids, sediments, and organic matter.
Research Findings on the Bioaccumulation of Long-Chain Aliphatic Amines
Due to the scarcity of direct studies on this compound, research on other long-chain aliphatic amines (LCAAs) provides the most relevant insights into its potential for bioconcentration. A draft screening assessment conducted by the Government of Canada on the aliphatic amines group concluded that LCAAs with alkyl chains of C14 and longer have a high potential to bioaccumulate in aquatic organisms. canada.ca This assessment is based on a combination of experimental data on various LCAAs and an understanding of their physicochemical properties.
A study on the bioconcentration of several cationic surfactants in rainbow trout demonstrated a positive correlation between the length of the alkyl chain and the bioconcentration factor (BCF) for amines up to a chain length of C14. This trend suggests that the C18 chain of oleylamine would lead to a significant potential for bioconcentration. The same study also highlighted that the uptake of these amines is pH-dependent, with the neutral form being more readily taken up by organisms.
The bioaccumulation potential of aliphatic amines is further supported by their toxicological profiles. Safety Data Sheets (SDS) for oleylamine consistently classify it as "very toxic to aquatic life with long-lasting effects," a hazard classification that often implies persistence and a tendency to accumulate in organisms. geneseo.educhemicalbook.comtcichemicals.com One SDS provides a specific acute toxicity value (LC50) for the fathead minnow (Pimephales promelas) of 0.06 mg/L for a 96-hour exposure, underscoring its high potency in aquatic ecosystems.
Data on Bioaccumulation Potential
While specific BCF values for this compound are not available, the Canadian assessment provides preliminary BCF data for other long-chain amines, which can be used as a proxy to estimate the potential for the C18 amine.
| Compound Type | Chain Length | Bioconcentration Factor (BCF) (L/kg ww) | Bioaccumulation Potential |
|---|---|---|---|
| Primary Amine | C13 | > 1000 | High |
| Tertiary Amine | C13 | > 1000 | High |
| Tertiary Amine | C14 | > 5000 | Very High |
| Primary Amine | C16 | > 5000 | Very High |
| Secondary Amine | C16 | > 5000 | Very High |
Note: ww denotes wet weight. The data indicates that as the alkyl chain length increases, the BCF tends to increase, suggesting a very high bioaccumulation potential for a C18 amine like oleylamine.
The distribution of long-chain aliphatic amines in fish tissues has been shown to favor the liver, gills, and skin over muscle tissue. canada.ca This distribution pattern, with higher concentrations on or in surface tissues, is characteristic of surface-active substances. canada.ca
Conclusion and Future Directions in Z Octadec 9 Enylammonium Acetate Research
Summary of Key Academic Contributions and Insights
Initial academic interest in (Z)-Octadec-9-enylammonium acetate (B1210297) has been closely tied to the broader study of its constituent ions: the (Z)-Octadec-9-enylammonium cation (commonly known as oleylammonium) and the acetate anion. A significant body of research highlights the pivotal role of oleylammonium, often generated in situ from the precursor oleylamine (B85491), as a capping agent and stabilizer in the synthesis of a diverse range of nanoparticles. iphy.ac.cnmdpi.com Its presence is crucial for controlling the size and morphology of nanocrystals, preventing aggregation, and facilitating their dispersion in organic solvents.
Prospective Research Avenues in Tailored Materials Design and Synthesis
The established success of oleylamine and its ammonium (B1175870) derivatives in nanoparticle synthesis opens up exciting prospects for the tailored design of novel materials using (Z)-Octadec-9-enylammonium acetate. Future research could systematically explore its use as a single-source capping and stabilizing agent, potentially offering advantages over the commonly used oleylamine/oleic acid mixtures. The acetate counter-ion may offer unique benefits in terms of solubility and reactivity during synthesis.
Investigations into the synthesis of various nanomaterials, including those with applications in catalysis and biomedicine, could be a fruitful area of research. For instance, the compound could be employed in the creation of magnetic nanoparticles for drug delivery or metallic nanoparticles for catalytic applications. The precise control over nanoparticle morphology afforded by long-chain surfactants like this compound is a key area for further exploration.
Advancing the Understanding of Complex Interfacial and Colloidal Phenomena
The amphiphilic nature of this compound makes it an ideal candidate for fundamental studies of interfacial and colloidal phenomena. Future research should focus on characterizing its self-assembly in various solvents, including the formation and properties of micelles. rsc.org Understanding the critical micelle concentration (CMC) and the thermodynamics of micellization will provide crucial insights into its behavior as a surfactant.
Furthermore, its role at liquid-liquid and solid-liquid interfaces warrants deeper investigation. Studies on its adsorption at interfaces and its effect on interfacial tension can inform its application in areas such as emulsification, lubrication, and enhanced oil recovery. The influence of the cis-double bond in the oleyl chain on the packing and phase behavior of self-assembled monolayers is another area ripe for exploration.
Interdisciplinary Exploration of Environmental and Biochemical Roles
The increasing use of long-chain quaternary ammonium compounds necessitates a thorough understanding of their environmental fate and potential biochemical effects. Safety data for the precursor, (Z)-octadec-9-enylamine (oleylamine), indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects. scilit.com Future research must therefore address the biodegradability and ecotoxicity of this compound itself. While some quaternary ammonium compounds show poor biodegradation under anaerobic conditions, others are being designed for enhanced environmental degradation. researchgate.netresearchgate.netrsc.org
On the biochemical front, the potential for this compound to interact with biological membranes is an area of significant interest. The long alkyl chain suggests the possibility of insertion into lipid bilayers, which could have implications for its use in drug delivery systems or as an antimicrobial agent. The structure-activity relationship of similar alkylammonium surfactants as dermal permeation enhancers has been studied, suggesting a potential application for this compound in transdermal drug delivery. nih.gov
Synergistic Development of Advanced Analytical and Computational Tools
To fully unlock the potential of this compound, the development and application of advanced analytical and computational tools are essential. Analytical methods for the accurate quantification of long-chain amines and their salts, such as titrimetric and chromatographic techniques, are crucial for quality control and for studying their behavior in various systems. scilit.comgoogle.comresearchgate.nethelsinki.ficdc.gov Mass spectrometry is another powerful tool for the structural elucidation of such compounds and their complexes. nih.gov
In parallel, computational modeling will play a vital role in predicting and understanding the behavior of this compound at the molecular level. Molecular dynamics simulations can provide insights into its self-assembly, its interaction with nanoparticle surfaces, and its behavior at interfaces. rsc.orgnih.govresearchgate.net Such simulations can guide experimental work and accelerate the design of new materials and applications based on this versatile compound.
Q & A
Q. What are the established synthetic protocols for (Z)-octadec-9-enylammonium acetate, and how can reaction conditions be optimized for reproducibility?
The synthesis typically involves converting (Z)-octadec-9-enoic acid to its acyl chloride intermediate using oxalyl chloride in ethylene dichloride (CH₂Cl₂) under controlled temperatures (0–5°C). Ammonia gas is then introduced to form the amide, followed by neutralization with acetic acid to yield the ammonium acetate salt. Key optimization parameters include maintaining strict temperature control during exothermic steps and ensuring anhydrous conditions to prevent hydrolysis .
Q. How can researchers verify the identity and purity of this compound?
Analytical methods include:
- Nuclear Magnetic Resonance (NMR): Confirm the (Z)-configuration of the double bond via coupling constants (J ≈ 10–12 Hz for cis isomers).
- High-Performance Liquid Chromatography (HPLC): Assess purity using a C18 column with UV detection at 210 nm.
- Mass Spectrometry (MS): Validate molecular weight (C₂₀H₄₁NO₂, theoretical MW 327.58) via ESI-MS in positive ion mode .
Q. What safety precautions are critical when handling this compound?
The compound is classified as hazardous. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or skin contact. Store in airtight containers at 2–8°C. Refer to Safety Data Sheets (SDS) for spill management and disposal protocols .
Advanced Research Questions
Q. How can contradictions in physicochemical data (e.g., melting point discrepancies) be resolved for this compound?
Discrepancies may arise from polymorphic forms or impurities. Mitigation strategies:
- Differential Scanning Calorimetry (DSC): Identify polymorph transitions by analyzing endothermic peaks.
- Recrystallization: Purify using solvents like ethanol/water mixtures to isolate the dominant crystalline form.
- Cross-validate data with primary sources (e.g., NIST Chemistry WebBook) to ensure methodological consistency .
Q. What advanced techniques are suitable for studying the compound’s interaction with lipid bilayers in membrane models?
- Langmuir-Blodgett Trough: Measure surface pressure-area isotherms to assess monolayer stability.
- Fluorescence Anisotropy: Probe membrane fluidity changes using diphenylhexatriene (DPH) as a fluorophore.
- Molecular Dynamics Simulations: Predict insertion energetics and orientation using force fields like CHARMM or GROMACS .
Q. How can researchers design experiments to evaluate the compound’s role in modulating enzymatic activity (e.g., lipases)?
- Kinetic Assays: Monitor hydrolysis rates of p-nitrophenyl esters in the presence of varying compound concentrations.
- Inhibition Constants (Kᵢ): Determine via Lineweaver-Burk plots under controlled pH and temperature.
- Circular Dichroism (CD): Track conformational changes in enzymes upon compound binding .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?
- Nonlinear Regression: Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values.
- ANOVA with Tukey’s Post Hoc Test: Compare means across multiple concentrations.
- Principal Component Analysis (PCA): Identify outliers or confounding variables in high-throughput datasets .
Q. How should researchers address variability in biological replicate experiments involving this compound?
- Power Analysis: Pre-determine sample size to ensure statistical significance (α = 0.05, power ≥ 0.8).
- Standardized Protocols: Control humidity, temperature, and cell passage number.
- Blinded Analysis: Minimize bias by coding samples independently of treatment groups .
Data Presentation and Validation
Q. What criteria should be applied to validate computational models predicting the compound’s solubility?
Q. How can researchers ensure compliance with regulatory standards when publishing data on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
